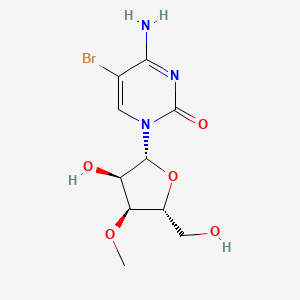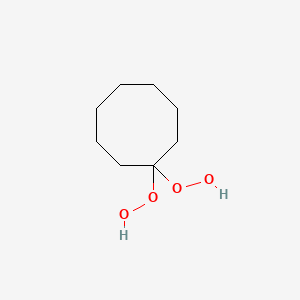
1,1-Dihydroperoxycyclooctane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dihydroperoxycyclooctane is an organic compound characterized by a cyclooctane ring with two hydroperoxy groups attached to the same carbon atom
Vorbereitungsmethoden
The synthesis of 1,1-Dihydroperoxycyclooctane typically involves the reaction of cyclooctane with hydrogen peroxide in the presence of an acid catalyst. The reaction conditions often require careful control of temperature and pH to ensure the selective formation of the desired product. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Analyse Chemischer Reaktionen
1,1-Dihydroperoxycyclooctane undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert the hydroperoxy groups to hydroxyl groups.
Substitution: The hydroperoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases to facilitate substitution reactions. Major products formed from these reactions include cyclooctanol, cyclooctanone, and other oxygenated cyclooctane derivatives.
Wissenschaftliche Forschungsanwendungen
1,1-Dihydroperoxycyclooctane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying oxidative stress and related biological processes.
Industry: Used in the production of polymers and other materials requiring controlled oxidation processes.
Wirkmechanismus
The mechanism by which 1,1-Dihydroperoxycyclooctane exerts its effects involves the generation of reactive oxygen species (ROS). These ROS can interact with various molecular targets, leading to oxidative modifications of proteins, lipids, and nucleic acids. The pathways involved include the activation of oxidative stress response mechanisms and the modulation of redox-sensitive signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1,1-Dihydroperoxycyclooctane can be compared with other similar compounds, such as:
Cyclooctane: Lacks the hydroperoxy groups, making it less reactive.
Cyclooctanol: Contains hydroxyl groups instead of hydroperoxy groups, leading to different reactivity and applications.
Cyclooctanone: An oxidized derivative with a ketone functional group, used in different synthetic applications.
The uniqueness of this compound lies in its dual hydroperoxy groups, which confer distinct oxidative properties and reactivity compared to its analogs.
Eigenschaften
CAS-Nummer |
352018-72-5 |
|---|---|
Molekularformel |
C8H16O4 |
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
1,1-dihydroperoxycyclooctane |
InChI |
InChI=1S/C8H16O4/c9-11-8(12-10)6-4-2-1-3-5-7-8/h9-10H,1-7H2 |
InChI-Schlüssel |
SYBSKJNJKVRGQN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(CCC1)(OO)OO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,7-Dimethylbicyclo[3.2.1]octan-6-one](/img/structure/B14250419.png)
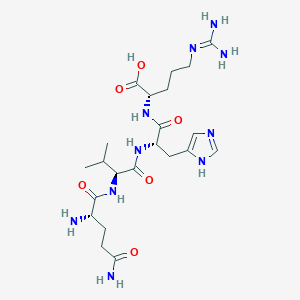
![(3R)-3-{[(2S)-2-Methylpent-4-enoyl]oxy}hexanoic acid](/img/structure/B14250442.png)

![Methyl N-[(2S)-1-(methylamino)-1-oxo-2-phenylpropan-2-yl]-L-valinate](/img/structure/B14250447.png)

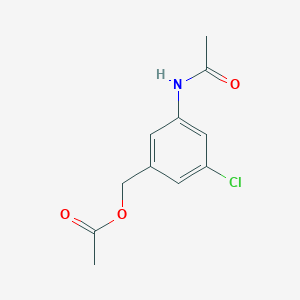
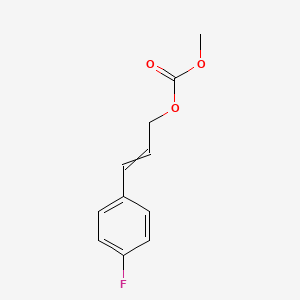
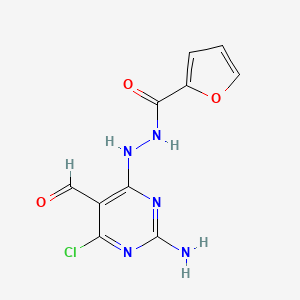
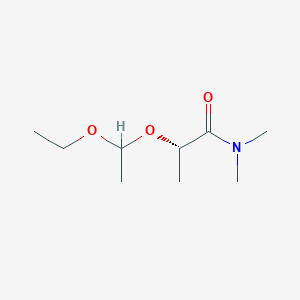
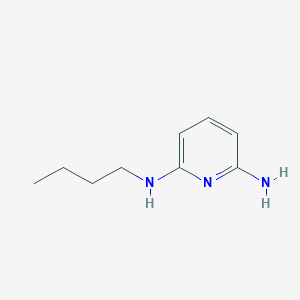

![3-{[(4-Methylphenyl)methoxy]methyl}-7-oxabicyclo[4.1.0]heptane](/img/structure/B14250503.png)
